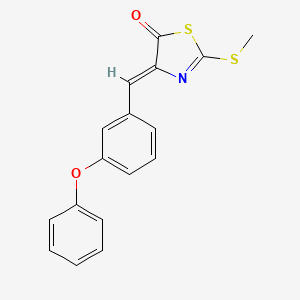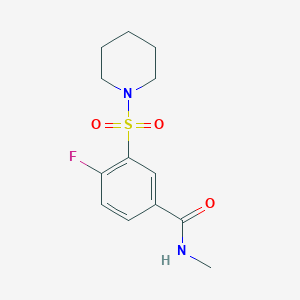
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MPTT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. MPTT belongs to the family of thiazole compounds, which are known for their diverse pharmacological properties. MPTT has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but studies have suggested that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exerts its biological activity by targeting multiple signaling pathways. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent biochemical and physiological effects in various disease models. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound, which allows for easy and reproducible synthesis. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent biological activity at low concentrations, which allows for efficient use in lab experiments. However, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has some limitations for lab experiments. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has poor solubility in water, which may limit its use in certain assays. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also has limited stability in solution, which may require special storage conditions.
Direcciones Futuras
There are several future directions for research on 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one. One possible direction is to investigate the potential of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Another possible direction is to investigate the structure-activity relationship of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one, which may lead to the development of more potent analogs. Additionally, further studies are needed to elucidate the mechanism of action of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one and its potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole and 3-phenoxybenzaldehyde in the presence of methyl iodide and potassium carbonate. The reaction is carried out under reflux conditions in a mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one in high purity.
Aplicaciones Científicas De Investigación
2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been widely studied for its potential as a therapeutic agent in various diseases. Studies have shown that 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
In addition to its anticancer activity, 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one also exhibits potent anti-inflammatory and antimicrobial activity. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(methylthio)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(3-phenoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-21-17-18-15(16(19)22-17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIMIFBTQYOTO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-(3-phenoxybenzylidene)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
![(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5122140.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5122159.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)

amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)